molecular formula C12H22N2O2 B7508757 1-(2-Methylmorpholin-4-yl)-2-piperidin-1-ylethanone

1-(2-Methylmorpholin-4-yl)-2-piperidin-1-ylethanone

Cat. No.: B7508757
M. Wt: 226.32 g/mol
InChI Key: YYLKLHYPPGEJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylmorpholin-4-yl)-2-piperidin-1-ylethanone (MMPE) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. MMPE is a heterocyclic compound that contains both a morpholine and piperidine ring, making it a unique molecule with interesting properties.

Mechanism of Action

1-(2-Methylmorpholin-4-yl)-2-piperidin-1-ylethanone acts as a positive allosteric modulator of nicotinic acetylcholine receptors, which are ion channels that are activated by the neurotransmitter acetylcholine. This compound binds to a specific site on the receptor, which enhances the activity of the receptor in response to acetylcholine. This results in increased neuronal excitability and neurotransmitter release, which can have a variety of effects on physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific nicotinic acetylcholine receptor subtype that it modulates. For example, this compound has been shown to enhance the activity of alpha7 nicotinic receptors, which are involved in cognitive processes such as learning and memory. This compound has also been shown to enhance the activity of alpha4beta2 nicotinic receptors, which are involved in addiction and pain modulation. These effects of this compound on nicotinic receptors have been studied extensively in vitro and in vivo, and have led to the development of novel drugs that target these receptors.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-Methylmorpholin-4-yl)-2-piperidin-1-ylethanone in lab experiments is its high potency and selectivity for nicotinic acetylcholine receptors. This allows for precise modulation of specific receptor subtypes, which can be useful for studying their role in physiological processes. Another advantage is the availability of this compound in its pure form, which allows for accurate dosing and reproducibility of experiments. However, one limitation of using this compound is its potential toxicity, which can be a concern when working with high concentrations of the compound. Additionally, the effects of this compound on other receptors and ion channels should be taken into consideration when interpreting experimental results.

Future Directions

There are several future directions for research involving 1-(2-Methylmorpholin-4-yl)-2-piperidin-1-ylethanone. One area of interest is the development of novel drugs that target specific nicotinic acetylcholine receptor subtypes, which can have potential therapeutic applications in various diseases such as Alzheimer's disease, schizophrenia, and addiction. Another area of interest is the study of the effects of this compound on other ion channels and receptors, which can provide insights into its mechanism of action and potential off-target effects. Additionally, the development of new synthesis methods for this compound and its derivatives can lead to the discovery of new compounds with improved pharmacological properties.

Synthesis Methods

1-(2-Methylmorpholin-4-yl)-2-piperidin-1-ylethanone can be synthesized using a multi-step process that involves the reaction of 2-methyl-4-piperidone with morpholine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain this compound in its pure form. This synthesis method has been reported in several research articles and has been shown to yield high purity and yield of this compound.

Scientific Research Applications

1-(2-Methylmorpholin-4-yl)-2-piperidin-1-ylethanone has been shown to have potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used as a tool to study the role of nicotinic acetylcholine receptors in the brain. In pharmacology, this compound has been used to develop novel drugs that target these receptors, which are involved in various physiological processes such as learning, memory, and addiction. In medicinal chemistry, this compound has been used as a scaffold to design and synthesize new compounds with improved pharmacological properties.

Properties

IUPAC Name

1-(2-methylmorpholin-4-yl)-2-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11-9-14(7-8-16-11)12(15)10-13-5-3-2-4-6-13/h11H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLKLHYPPGEJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C(=O)CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.